molecular formula C12H20N2O3 B7865053 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Cat. No.: B7865053
M. Wt: 240.30 g/mol
InChI Key: SDAZQQJPWPDLKW-UHFFFAOYSA-N
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Description

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a bicyclic piperidine derivative featuring a piperidine ring substituted with a carbonyl-linked piperidinyl group at position 1 and a carboxylic acid group at position 2.

Properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAZQQJPWPDLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, also known as a derivative of piperidine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carbonyl and carboxylic acid groups. This structural configuration is crucial for its biological interactions and efficacy.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • CAS Number : 498-94-2
  • Molecular Weight : 218.25 g/mol

The compound exhibits several mechanisms of action, primarily influenced by its ability to interact with various biological targets. Notably, it has shown potential as an inhibitor of viral proteases, particularly in the context of coronaviruses.

Antiviral Activity

Research indicates that derivatives similar to this compound can inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. In a study evaluating a series of piperidine analogues, compounds demonstrated micromolar activity against human coronaviruses, highlighting their potential in antiviral therapy .

Biological Activities

This compound has been associated with several biological activities:

  • Antiviral Activity : Effective against various strains of coronaviruses, including SARS-CoV-2.
  • Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Case Study 1: Antiviral Efficacy

In a study published in August 2022, researchers synthesized a series of piperidine derivatives to evaluate their antiviral properties against SARS-CoV-2. Among these, certain analogues exhibited significant inhibition of the Mpro enzyme, suggesting that modifications to the piperidine structure could enhance antiviral activity .

CompoundIC50 (µM)Selectivity Index
Compound A5.010
Compound B3.515
Compound C7.08

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of various piperidine derivatives on cancer cell lines. The study found that some compounds led to significant cell death in breast cancer cell lines, indicating their potential use in cancer therapy .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound requires careful consideration. Reports indicate that it can cause skin and eye irritation upon contact .

Toxicity Data Summary

EndpointResult
Skin IrritationCauses irritation (H315)
Eye IrritationCauses serious irritation (H319)

Scientific Research Applications

Pharmaceutical Development

Potential Lead Compound : The compound has been identified as a potential lead in drug discovery, particularly for conditions influenced by neurotransmission. Its ability to bind to various receptors and enzymes involved in neurotransmission suggests it may have pharmacological effects similar to other biologically active compounds .

Targeting Kinases : In particular, studies have shown that compounds structurally similar to 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine can act as inhibitors of protein kinase B (PKB), which is implicated in several cancers. The modulation of the PI3K-PKB-mTOR signaling pathway is crucial for developing cancer therapies . For instance, certain derivatives have been identified as selective inhibitors of PKB, demonstrating significant potency and selectivity over related kinases .

Synthetic Organic Chemistry

Synthesis Methods : There are various synthetic routes to produce this compound. These methods allow for customization of the compound's properties through modifications in reaction conditions and starting materials .

Synthesis Method Description
Condensation Reactions Involves the reaction of piperidine derivatives with carbonyl compounds.
Functional Group Modifications Allows for the introduction of different functional groups to enhance biological activity.

This compound exhibits various biological activities attributed to its structural properties. Interaction studies indicate its capability to bind to receptors involved in neurotransmission, which could lead to therapeutic effects in neurodegenerative diseases and mental health disorders .

Case Studies and Research Findings

  • Inhibition of PKB : Research has demonstrated that derivatives of this compound can inhibit PKB activity, which is crucial in cancer progression. For example, specific analogs showed up to 150-fold selectivity for PKB over PKA, indicating their potential as targeted cancer therapies .
  • Antiproliferative Activity : Selected inhibitors based on this compound have been tested against human cancer cell lines such as PC3M (prostate cancer) and U87MG (glioblastoma). These studies revealed that certain derivatives effectively inhibited cell proliferation associated with activated PI3K-PKB pathways, suggesting their utility in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, biological activities, and physicochemical properties of piperidine-4-carboxylic acid derivatives:

Compound Substituents Key Functional Groups Biological Activity/Application Molecular Weight (g/mol) References
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl at N1, carboxylic acid at C4 Ester, carboxylic acid Intermediate in peptide synthesis; Log S = -1.37 (moderate solubility) 215.22
1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid Tosyl group at N1, phenyl and carboxylic acid at C4 Sulfonamide, carboxylic acid Not explicitly stated; sulfonamides often target enzymes 399.47
1-(4-Pyridinyl)-4-piperidinecarboxylic acid hydrochloride Pyridinyl at N1, carboxylic acid at C4 Heteroaromatic, carboxylic acid Potential kinase inhibition (pyridine derivatives) 256.71
1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid Chlorophenoxy-acetyl at N1, carboxylic acid at C4 Acyl, ether, carboxylic acid Antimicrobial activity (chlorophenoxy motif) 325.78
Carboxypiperidine Compound (EP 1 948 661 B1) Complex pyrazolo-pyrimidine and ethoxyethyl substituents Carboxylic acid, heterocycles PDE5 enzyme inhibition 552.60 (calculated)
4-Carboxypiperidine (Inp) Unsubstituted carboxylic acid at C4 Carboxylic acid Modulates peptide helicity in aqueous solutions 129.16

Physicochemical Properties

  • Solubility : Ethoxycarbonyl derivatives () show moderate aqueous solubility (Log S = -1.37), whereas sulfonamide derivatives () may exhibit lower solubility due to hydrophobic tosyl groups .
  • Molecular Weight : Derivatives range from 129.16 g/mol (Inp) to 552.60 g/mol (), influencing bioavailability and synthetic accessibility .

Preparation Methods

Reaction Mechanism

This method involves reacting 4-piperidinylcarbonyl chloride with 4-carboxypiperidine under basic conditions. The carbonyl chloride acts as an electrophile, while the amine group of 4-carboxypiperidine performs a nucleophilic attack, forming the amide bond.

Experimental Procedure

  • Synthesis of 4-piperidinylcarbonyl chloride : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 4 hours to generate the acyl chloride.

  • Coupling reaction : The acyl chloride is added dropwise to a solution of 4-carboxypiperidine and triethylamine (TEA) in dry tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours at room temperature.

  • Workup : The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield the crude product, which is purified via recrystallization.

Key Data

ParameterValue
Yield72–78%
Reaction Time12–16 hours
SolventTHF
BaseTriethylamine

Advantages : Straightforward, high atom economy.
Limitations : Requires anhydrous conditions; acyl chloride intermediates are moisture-sensitive.

Method 2: Coupling Reactions Using Carbodiimides

Activation Strategy

The carboxylic acid group of piperidine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), enabling amide bond formation with 4-aminopiperidine.

Procedure

  • Activation : Piperidine-4-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dichloromethane (DCM) and stirred at 0°C for 30 minutes.

  • Coupling : 4-Aminopiperidine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

  • Purification : The mixture is washed with NaHCO₃ and brine, dried (Na₂SO₄), and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Key Data

ParameterValue
Yield65–70%
Reaction Time24 hours
ActivatorEDC/HOBt

Advantages : Mild conditions; avoids acyl chloride handling.
Limitations : Moderate yields; requires chromatographic purification.

Method 3: Reductive Amination Approach

Reaction Design

4-Oxopiperidine-1-carboxylic acid is condensed with 4-aminopiperidine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine, followed by oxidation to introduce the carbonyl bridge.

Steps

  • Condensation : 4-Oxopiperidine-1-carboxylic acid (1.0 equiv) and 4-aminopiperidine (1.2 equiv) are dissolved in methanol. NaBH₃CN (1.5 equiv) is added, and the reaction is stirred at 25°C for 48 hours.

  • Oxidation : The intermediate amine is treated with pyridinium chlorochromate (PCC) in DCM to oxidize the secondary amine to an amide.

  • Isolation : The product is filtered and recrystallized from ethanol/water.

Key Data

ParameterValue
Yield (Overall)58–63%
Oxidation AgentPCC

Advantages : Avoids protective groups.
Limitations : Multi-step; over-oxidation risks.

Method 4: Multi-Step Synthesis with Protective Groups

Strategy

The carboxylic acid group is protected as a methyl ester during the coupling step, followed by deprotection.

Procedure

  • Protection : Piperidine-4-carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.

  • Coupling : The ester reacts with 4-piperidinylcarbonyl chloride (as in Method 1).

  • Deprotection : The ester is hydrolyzed using NaOH (2M) in THF/water (1:1) at 60°C for 6 hours.

Key Data

ParameterValue
Overall Yield70–75%
Deprotection Time6 hours

Advantages : High purity; avoids side reactions.
Limitations : Additional steps for protection/deprotection.

Comparative Analysis of Synthesis Methods

MethodYield (%)PurityScalabilityCost Efficiency
Nucleophilic Acyl Sub.72–78HighModerateHigh
Carbodiimide Coupling65–70ModerateHighModerate
Reductive Amination58–63ModerateLowLow
Protective Group Route70–75Very HighHighModerate

Key Findings :

  • Nucleophilic acyl substitution offers the best balance of yield and cost efficiency.

  • Protective group strategies ensure high purity but increase synthetic steps.

  • Reductive amination is less favored due to lower yields and oxidation challenges .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between piperidine precursors and carbonyl/carboxyl groups. For example, substituted anilines (e.g., 4-methylaniline) can serve as starting materials for carboxamide derivatives. Reaction steps may include:

Activation of carboxylic acid groups using coupling agents like HATU or DCC.

Nucleophilic substitution or condensation under inert atmospheres (e.g., nitrogen).

Purification via recrystallization or column chromatography.
Characterization via melting point analysis, NMR, and IR ensures structural fidelity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and functional groups (e.g., carbonyl resonances at ~170 ppm in 13^13C NMR).
  • Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1650–1750 cm1^{-1}) and carboxyl (O-H, ~2500–3300 cm1^{-1}) stretches.
  • Elemental Analysis : Validation of empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : Solubility varies with substituents. Polar aprotic solvents (e.g., DMSO, DMF) are effective for carboxamide derivatives. For carboxyl-containing analogs, aqueous-organic mixtures (e.g., methanol:water 70:30) at 10 mM concentrations are recommended. Pre-sonication at 37°C for 30 minutes enhances dissolution .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data (e.g., NMR, IR) for piperidine derivatives?

  • Methodological Answer :

Density Functional Theory (DFT) : Compare computed chemical shifts (using B3LYP/6-31G* basis sets) with experimental NMR data to validate stereochemistry.

Spectral Simulation Tools : Software like MestReNova can model splitting patterns and coupling constants for complex 1^1H NMR signals.

Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities in substituent orientation .

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–3 atm H2_2).
  • Temperature Control : Maintain 0–5°C during acid-sensitive steps (e.g., carbodiimide-mediated couplings).
  • Solvent Selection : Use THF for Grignard additions or dichloromethane for SN2 reactions.
  • Byproduct Monitoring : Track intermediates via TLC or LC-MS to minimize side reactions .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase (CA-IX) using fluorometric methods (e.g., 4-methylumbelliferyl acetate hydrolysis).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Metabolic Stability : Liver microsome incubations (human/rat) to assess CYP450-mediated degradation .

Q. How can researchers address discrepancies in melting point data across studies for structurally similar piperidine derivatives?

  • Methodological Answer :

Purification : Re-crystallize samples using gradient solvent systems (e.g., ethanol:water) to remove impurities.

Differential Scanning Calorimetry (DSC) : Measure phase transitions with ±0.5°C accuracy.

Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms.
Reported melting points for carboxamide derivatives (e.g., 140–142°C vs. 138–140°C) often reflect polymorphic variations .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • IC50_{50}/EC50_{50} Calculation : Bootstrap resampling (n=5000 iterations) for 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Q. How should researchers validate the stability of this compound under long-term storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months.
  • Analytical Monitoring : Compare HPLC chromatograms (e.g., retention time shifts >5% indicate degradation).
  • Mass Spectrometry : Detect decomposition products (e.g., hydrolyzed carboxyl groups via +18 Da shifts) .

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